A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 4,4-difluoro-3-oxobutanoate
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 4,4-difluoro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,4-difluoro-3-oxobutanoate (CAS No. 352-24-9) is a fluorinated β-keto ester of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including the difluoromethyl group, impart desirable properties to larger molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a detailed overview of the physicochemical properties of ethyl 4,4-difluoro-3-oxobutanoate, its synthesis, and relevant experimental protocols. Due to the limited availability of public experimental spectroscopic data, predicted spectral analyses are provided based on established principles and data from analogous compounds.
Physicochemical Properties
The known physicochemical properties of ethyl 4,4-difluoro-3-oxobutanoate are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈F₂O₃ | [1][2][3] |
| Molecular Weight | 166.12 g/mol | [1][2][4] |
| Appearance | Colorless to pale yellow transparent liquid | [3] |
| Boiling Point | 170.1 °C (at 760 mmHg) | [4] |
| Melting Point | -46 °C | [5] |
| Density | 1.191 g/cm³[4] | [4] |
| Refractive Index (n₂₀/D) | 1.409 | [6] |
| Flash Point | 55.7 °C | [4] |
| Vapor Pressure | 1.49 mmHg (at 25 °C) | [4] |
| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water.[7] | [7] |
Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate
Ethyl 4,4-difluoro-3-oxobutanoate is typically synthesized via a Claisen condensation reaction. Below are two common protocols.
Synthesis Workflow
The general workflow for the synthesis of ethyl 4,4-difluoro-3-oxobutanoate involves the condensation of an ethyl difluoroacetate (B1230586) source with ethyl acetate (B1210297), followed by an acidic workup.
Experimental Protocols
Method 1:
This protocol involves the use of a 20% sodium ethoxide solution in ethanol.
-
Reaction Setup: To a reactor, add 200 mL of anhydrous ethanol and 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol at 25 °C.[4]
-
Cooling: Cool the reaction mixture to 5-10 °C.[4]
-
Addition of Reactants: A mixture of 105.6 g (1.2 mol) of ethyl acetate and 124 g (1.0 mol) of ethyl difluoroacetate is added dropwise while maintaining the temperature between 10-20 °C.[4]
-
Reaction: After the addition is complete, the temperature is raised to 60 °C and the reaction is allowed to proceed for 2 hours.[4]
-
Cooling: The reaction mixture is then cooled to 10-15 °C.[4]
-
Acidification: 166.6 g (1.7 mol) of concentrated sulfuric acid is added dropwise, maintaining the temperature at 20-30 °C.[4]
-
Stirring: The reaction is stirred at 30 °C for 2.5 hours, resulting in a turbid solution with a sodium sulfate (B86663) precipitate.[4]
-
Purification: The sodium sulfate precipitate is removed by filtration, and the filter cake is washed with ethyl acetate.[4] The filtrate is then subjected to vacuum distillation to yield the final product.[4]
Method 2:
This method utilizes solid sodium ethoxide.
-
Initial Charge: 45.9 g (0.53 mol) of ethyl acetate is charged into a reaction vessel at 25 °C, followed by the addition of 14.96 g (0.22 mol) of sodium ethoxide (98%) with stirring.[8]
-
Cooling: The resulting suspension is cooled to 5 °C.[8]
-
Addition of Reactant: 24.9 g (0.2 mol) of ethyl difluoroacetate (99.88%) is added at a rate that maintains the internal temperature between 10 and 25 °C over 2 hours.[8]
-
Heating: The reaction mixture is then heated to 65 °C and stirred at this temperature for an additional 2 hours, after which it is cooled to 20 °C.[8]
-
Acidification: 20.4 g (0.2 mol) of sulfuric acid (98%) is added to the solution over 20 minutes, maintaining the temperature between 20 and 25 °C, which leads to the formation of a thick suspension.[8]
-
Purification: The precipitated sodium hydrogensulfate is filtered off, and the solid is washed with ethyl acetate.[8] The filtrate contains the desired product.[8]
Spectroscopic Data (Predicted)
Due to the keto-enol tautomerism inherent in β-keto esters, the spectroscopic data will reflect a mixture of both forms. The equilibrium between the keto and enol forms is influenced by the solvent and temperature.
Keto-Enol Tautomerism
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the keto and enol tautomers.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Keto: -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 | Ethyl ester methyl protons. |
| Keto: -CH₂- | ~3.6 | Singlet | - | Methylene (B1212753) protons between the carbonyl groups. |
| Keto: -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 | Ethyl ester methylene protons. |
| Keto: -CHF₂ | ~6.1 | Triplet | ~54 | Difluoromethyl proton. |
| Enol: -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 | Ethyl ester methyl protons. |
| Enol: -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 | Ethyl ester methylene protons. |
| Enol: =CH- | ~5.3 | Singlet | - | Vinylic proton. |
| Enol: -OH | ~12.5 | Broad Singlet | - | Enolic hydroxyl proton, can be broad and its position is solvent-dependent. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will also display signals for both tautomers.
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Keto: -OCH₂CH₃ | ~14 | |
| Keto: -CH₂- | ~48 | |
| Keto: -OCH₂CH₃ | ~62 | |
| Keto: -CHF₂ | ~112 (t, J ≈ 240 Hz) | The carbon is split into a triplet by the two fluorine atoms. |
| Keto: C=O (Ester) | ~165 | |
| Keto: C=O (Ketone) | ~195 (t, J ≈ 30 Hz) | The carbonyl carbon is split into a triplet by the two fluorine atoms on the adjacent carbon. |
| Enol: -OCH₂CH₃ | ~14 | |
| Enol: -OCH₂CH₃ | ~61 | |
| Enol: =C- | ~90 | |
| Enol: =C-OH | ~170 | |
| Enol: C=O (Ester) | ~175 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in both tautomers.
| Wavenumber (cm⁻¹) | Functional Group | Tautomer |
| ~3400 (broad) | O-H stretch | Enol |
| ~2980 | C-H stretch (aliphatic) | Keto & Enol |
| ~1745 | C=O stretch (ester) | Keto |
| ~1720 | C=O stretch (ketone) | Keto |
| ~1650 | C=C stretch | Enol |
| ~1610 | C=O stretch (conjugated ester) | Enol |
| ~1100-1300 | C-F stretch | Keto & Enol |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 166 | [M]⁺ |
| 121 | [M - OCH₂CH₃]⁺ |
| 93 | [M - COOCH₂CH₃]⁺ |
| 51 | [CHF₂]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Experimental Protocols for Physicochemical Properties
The following are general protocols for the determination of key physicochemical properties.
Workflow for Property Determination
Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: Place a small amount of ethyl 4,4-difluoro-3-oxobutanoate into a small test tube.
-
Capillary Tube: Place a capillary tube, sealed at one end, open-end down into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil.
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
Density Measurement (Pycnometer Method)
-
Weighing the Pycnometer: Accurately weigh a clean and dry pycnometer.
-
Filling: Fill the pycnometer with ethyl 4,4-difluoro-3-oxobutanoate, ensuring there are no air bubbles.
-
Thermostatting: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.
-
Weighing Again: Remove the pycnometer, wipe it dry, and weigh it accurately.
-
Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index Measurement (Abbe Refractometer)
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.
-
Sample Application: Apply a few drops of ethyl 4,4-difluoro-3-oxobutanoate to the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach the temperature of the instrument.
-
Reading: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
Safety and Handling
Ethyl 4,4-difluoro-3-oxobutanoate is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Applications
Ethyl 4,4-difluoro-3-oxobutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The presence of the difluoromethyl group can significantly enhance the biological activity and metabolic stability of the final products.[4] It is a key building block for several commercial fungicides and is used in the development of anti-inflammatory and analgesic drugs.[2][4]
Conclusion
Ethyl 4,4-difluoro-3-oxobutanoate is a versatile fluorinated building block with important applications in medicinal chemistry and agrochemical synthesis. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and handling. The provided experimental protocols offer a starting point for the determination of its key physical parameters. Further research to obtain and publish experimental spectroscopic data would be highly beneficial to the scientific community.
References
- 1. Ethyl 4,4-difluoroacetoacetate | SIELC Technologies [sielc.com]
- 2. Ethyl 4,4-difluoro-3-oxobutanoate [myskinrecipes.com]
- 3. Ethyl 4,4-Difluoro-3-Oxobutanoate from China manufacturer - Wanxingda [wxdchem.com]
- 4. zhishangchemical.com [zhishangchemical.com]
- 5. Ethyl 4,4-difluoro-3-oxobutanoate | 352-24-9 [chemicalbook.com]
- 6. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
